molecular formula C11H14O4 B14419963 Butyl 3-hydroxyphenyl carbonate CAS No. 81577-21-1

Butyl 3-hydroxyphenyl carbonate

Cat. No.: B14419963
CAS No.: 81577-21-1
M. Wt: 210.23 g/mol
InChI Key: SNOVJXBNJMCCJY-UHFFFAOYSA-N
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Description

Butyl 3-hydroxyphenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group attached to a 3-hydroxyphenyl moiety through a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-hydroxyphenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-hydroxyphenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonate ester can be reduced to yield the corresponding alcohol.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of butyl 3-hydroxyphenyl alcohol.

    Substitution: Formation of various substituted phenyl carbonates depending on the nucleophile used.

Scientific Research Applications

Butyl 3-hydroxyphenyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-hydroxyphenyl carbonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the hydroxyl group can attack electrophilic centers, leading to the formation of new carbon-carbon or carbon-oxygen bonds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Carbonate: Similar structure but lacks the butyl group.

    Methyl 3-hydroxyphenyl Carbonate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 3-hydroxyphenyl Carbonate: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

Butyl 3-hydroxyphenyl carbonate is unique due to the presence of the butyl group, which imparts specific properties such as increased hydrophobicity and altered reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of hydrophobic polymers or in drug delivery systems where controlled release is important .

Properties

CAS No.

81577-21-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

butyl (3-hydroxyphenyl) carbonate

InChI

InChI=1S/C11H14O4/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8,12H,2-3,7H2,1H3

InChI Key

SNOVJXBNJMCCJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=CC(=C1)O

Origin of Product

United States

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